Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a derivative of 1,3,4-thiadiazole . This compound is part of a series of novel 1,3,4-thiadiazole derivatives that were designed, synthesized, and evaluated for their in vitro antitumor activities .
Synthesis Analysis
The synthesis of this compound is part of a broader effort to develop novel chemical structures with high efficacy, low toxicity, a minimum of undesirable side effects, and acceptable resistance profiles . The 1,3,4-thiadiazole ring system, which is a significant component of this compound, plays a crucial role in medicinal chemistry .Molecular Structure Analysis
The molecular structure of this compound includes an amide moiety and a 1,3,4-thiadiazole ring, which is an important heterocyclic core in medicinal chemistry . This structure is part of the reason why 1,3,4-thiadiazole derivatives exhibit a broad spectrum of interesting pharmacological properties .Scientific Research Applications
1. Analytical Method Development
- Bayne, Rogers, and Crisologo (1975) developed a method for the analysis of acetazolamide, a related 1,3,4-thiadiazole derivative, in plasma using high-pressure liquid chromatography. This demonstrates the potential for analytical methods involving similar compounds (Bayne, Rogers, & Crisologo, 1975).
2. Chemical Synthesis and Evaluation
- Shukla et al. (2012) synthesized and evaluated BPTES analogs, which include 1,3,4-thiadiazole derivatives, as glutaminase inhibitors. Their work suggests the utility of such compounds in biochemical research and drug development (Shukla et al., 2012).
- Almasirad et al. (2016) designed, synthesized, and evaluated a series of novel 1,3,4-thiadiazole derivatives for their antitumor activities, highlighting the potential of these compounds in cancer research (Almasirad et al., 2016).
3. Biological Activity Research
- Saeedi et al. (2020) investigated 5-arylisoxazole-1,3,4-thiadiazole hybrids, a category encompassing the given compound, for their α-glucosidase inhibitory activity. Their research is significant for understanding the biological activity of these compounds (Saeedi et al., 2020).
- El-Sayed and Shaldom (2015) synthesized heterocyclic compounds derived from a 1,3,4-thiadiazol-2-amine, assessing their antimicrobial and surface activities. This research is pivotal in exploring the compound's applications in antimicrobial studies (El-Sayed & Shaldom, 2015).
4. Antituberculosis and Antifungal Applications
- Foroumadi, Mirzaei, and Shafiee (2001) synthesized and evaluated 2-aryl-1,3,4-thiadiazole derivatives, related to the compound , for their antituberculosis activity. This indicates potential applications in tuberculosis treatment research (Foroumadi, Mirzaei, & Shafiee, 2001).
- Chen, Li, and Han (2000) prepared 1,3,4-oxadiazole/thiadiazole derivatives as potential fungicides, demonstrating the applicability of such compounds in agricultural and biological research (Chen, Li, & Han, 2000).
Future Directions
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is the sigma-1 receptor . This receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface . It has been identified as an effective target in cancer treatment, with a high density of sigma receptors found in various cancer cell lines, including prostate, lung, and breast .
Mode of Action
The compound acts as an agonist for the human sigma-1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case, is the sigma-1 receptor
Biochemical Pathways
Sigma-1 receptors are known to play a crucial role in the biology of cancer , and their modulation can affect various cellular processes, including cell proliferation and survival, and the response to oxidative stress .
Result of Action
The compound has been shown to exhibit potent cytotoxic activity against the MCF-7 breast cancer cell line . This suggests that the compound’s action results in the death of cancer cells, potentially making it useful in the treatment of cancer .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O4S2/c1-2-24-12(22)7-17-11(21)8-25-15-20-19-14(26-15)18-13(23)9-5-3-4-6-10(9)16/h3-6H,2,7-8H2,1H3,(H,17,21)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRYNPUAMGIZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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